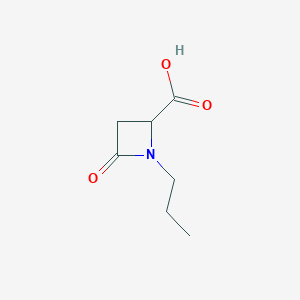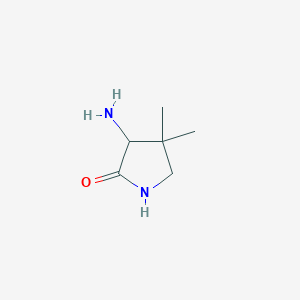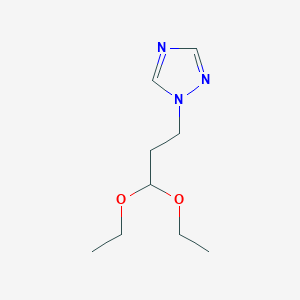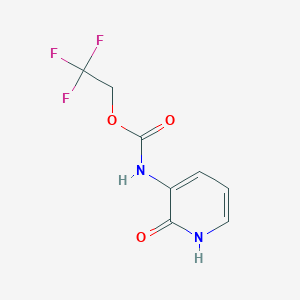
7-Bromo-1H-indazol-5-amine
Overview
Description
7-Bromo-1H-indazol-5-amine is a chemical compound with the CAS Number: 953411-10-4 . It has a molecular weight of 212.05 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrN3 . It contains three carbon atoms, two nitrogen atoms, one bromine atom, and six hydrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.05 . The predicted boiling point is 426.5±25.0 °C . The predicted density is 1.867 . The predicted pKa is 12.34±0.40 .Scientific Research Applications
1. Regioselective Protection and Amine Coupling
7-Bromo-1H-indazol-5-amine demonstrates utility in regioselective protection and subsequent amine coupling reactions. Indazoles, including 5-bromoindazoles, can be selectively protected under certain conditions and participate in Buchwald reactions with various amines to generate novel derivatives. This process is significant for synthesizing a range of indazole-based compounds with potential applications in medicinal chemistry (Slade et al., 2009).
2. Synthesis under Microwave-Assisted Conditions
The synthesis of various 3-aryl-1H-indazol-5-amine derivatives through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions showcases the versatility of this compound. This method leverages the efficiency of microwave irradiation, contributing to the rapid synthesis of indazole derivatives (Wang et al., 2015).
3. Solvatochromic Effects Study
Research on solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives, including 7-aminoindazoles, provides insights into the spectral characteristics of these molecules. This study contributes to understanding the photophysical properties of indazole derivatives, which can be crucial in developing photodynamic therapies and fluorescent markers (Saha & Dogra, 1997).
4. Synthesis of Spiro Phosphinooxazolines
The synthesis of spiro phosphinooxazolines from 7-bromo-1-indanone, closely related to this compound, has been explored. These spiro compounds, used in palladium-catalyzed asymmetric allylic amination, indicate the potential of bromo-indazole derivatives in asymmetric synthesis, which is pivotal in drug development (Gao et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 7-bromo-1h-indazol-5-amine, have a wide variety of medicinal applications . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive agents, and more .
Mode of Action
For instance, one such derivative has been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For example, the inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that the compound may have anti-inflammatory effects, among others .
Biochemical Analysis
Biochemical Properties
7-Bromo-1H-indazol-5-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and D-amino acid oxidase (DAAO), inhibiting their activity . These interactions are significant because they can modulate the levels of neurotransmitters and other amines in the body, impacting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have shown antiproliferative activity against various cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells . This compound can induce apoptosis and affect the cell cycle by modulating pathways like the p53/MDM2 pathway.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been identified as a potent and selective inhibitor of enzymes like RIP2 kinase, which plays a role in chronic inflammatory diseases . The binding of this compound to these enzymes can lead to their inhibition, thereby modulating downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indazole derivatives have been studied for their anti-inflammatory and anticancer properties, with varying efficacy and toxicity profiles depending on the dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase and D-amino acid oxidase . These interactions can affect the metabolic flux and levels of metabolites, influencing various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, impacting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its biochemical and cellular effects .
properties
IUPAC Name |
7-bromo-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSETWFZXDOPPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676668 | |
| Record name | 7-Bromo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953411-10-4 | |
| Record name | 7-Bromo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)

![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)
![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)